molecular formula C21H23N3O3S B2581650 2-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897455-34-4

2-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2581650
CAS No.: 897455-34-4
M. Wt: 397.49
InChI Key: ZYBPVFMJUUHRDD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic small molecule featuring a distinct acetamide linker connecting a 4-methoxyphenyl group to a 2-thioimidazole core. This structure places it within a class of nitrogen-containing heterocycles known for their significant potential in medicinal chemistry research. While direct biological data on this specific compound is limited, its molecular framework suggests considerable research value. Compounds with similar structural motifs, particularly those containing the imidazole-thioacetamide pharmacophore, have recently been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase . These enzymes are critical targets for managing type 2 diabetes, and novel inhibitors can offer insights into controlling postprandial blood glucose levels with potentially fewer side effects than current standard treatments . Furthermore, imidazole derivatives are extensively investigated for their antimicrobial properties, with recent studies on analogous molecules showing activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . The presence of the methoxyphenyl substituent is a common feature in drug discovery, often influencing the compound's electronic properties, stability, and binding affinity to biological targets . This reagent is provided For Research Use Only and is intended for use in biochemical and pharmacological studies, including target validation, enzyme inhibition assays, and the exploration of new therapeutic pathways for metabolic and infectious diseases.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-17-7-3-15(4-8-17)13-20(25)22-11-12-28-21-23-14-19(24-21)16-5-9-18(27-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBPVFMJUUHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a novel organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxy-substituted phenyl ring.
  • An imidazole moiety linked via a thioether group.
  • An acetamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of imidazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. The compound under investigation may share similar mechanisms of action, potentially inhibiting critical pathways involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
Compound CPC-30.80

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The imidazole ring may interact with key enzymes involved in cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : The compound could bind to specific receptors, altering their activity and triggering downstream effects that inhibit tumor growth.

Case Studies

Several studies have investigated compounds structurally related to This compound for their biological activities:

  • Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives exhibited significant inhibition of cancer cell growth, with some compounds showing IC50 values lower than established chemotherapeutic agents .
  • Thioether Compounds : Research has shown that thioether-linked compounds can enhance bioactivity due to improved solubility and bioavailability, making them promising candidates for drug development .

Comparative Analysis

When compared to similar compounds, This compound exhibits unique properties due to its specific substitutions and functional groups.

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Activity
Compound DImidazole + MethoxyphenylAnticancer (IC50=0.96)
Compound EThioether + AcetamideAntiviral
Target CompoundMethoxyphenyl + Imidazole + ThioetherPotential Anticancer

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Imidazole 5-(4-Methoxyphenyl), thioethyl-2-(4-methoxyphenyl)acetamide C₂₁H₂₃N₃O₃S Dual methoxyphenyl groups, thioether
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () Imidazole 5-(4-Fluorophenyl), 1-(4-methoxyphenyl), thiazol-2-yl acetamide C₁₉H₁₅FN₄O₂S₂ Fluorophenyl substitution, COX inhibition
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () Oxadiazole Benzofuran-2-yl, 4-methoxyphenyl acetamide C₂₀H₁₄N₄O₄S Oxadiazole core, antimicrobial activity
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide () Pyridine 3-Cyano, 4,6-bis(4-methoxyphenyl), isoxazol-3-yl acetamide C₂₆H₂₀N₄O₄S Pyridine scaffold, CD73 inhibition
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide () Nitroimidazole 5-Nitro, phenylsulfonylmethyl, 2-chlorophenyl C₂₁H₂₀ClN₅O₅S Nitro group, antibacterial activity

Key Observations:

  • Core Heterocycle Influence : The target compound’s imidazole core (vs. pyridine in or oxadiazole in ) may enhance binding to metalloenzymes or nucleic acids due to nitrogen lone pairs .
  • Substituent Effects : The 4-methoxyphenyl groups in the target compound likely improve lipophilicity and membrane penetration compared to fluorophenyl () or nitro groups (), which may alter toxicity profiles .

Key Observations:

  • Antimicrobial Potential: The target compound’s lack of a nitro group (unlike ) may reduce mutagenic risk but could limit anaerobic antimicrobial efficacy .
  • Enzyme Inhibition : Pyridine-based analogues () show strong CD73 inhibition, suggesting the target compound’s imidazole-thioether scaffold might be optimized for similar targets .
  • Anti-Inflammatory Activity : The thiazole-acetamide group in hints at COX inhibition, a pathway the target compound could explore .

Key Observations:

  • Thioether Formation : The target compound’s synthesis likely parallels , using potassium carbonate in polar aprotic solvents (e.g., DMF) for nucleophilic substitution .

Q & A

Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis involves sequential functionalization of the imidazole core, thioether linkage formation, and acetamide coupling. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for imidazole alkylation), pH adjustment for nucleophilic substitution, and inert atmospheres to prevent oxidation of sulfur groups .
  • Catalysts/Reagents : Use of potassium carbonate as a base for thioacetamide formation and coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates and final product .
    Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and NMR spectroscopy to confirm intermediate structures .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify methoxyphenyl protons (δ 3.8–4.0 ppm), imidazole aromaticity (δ 7.2–8.1 ppm), and thioether/acetamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect side products .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Answer:
Discrepancies may arise from variations in:

  • Compound Purity : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for anticancer assays), solvent controls (DMSO concentration <0.1%), and replicate experiments (n ≥ 3) .
  • Structural Confirmation : Re-synthesize the compound using an alternative route (e.g., Suzuki coupling for aryl groups) to exclude batch-specific artifacts .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2 or kinase enzymes) based on the imidazole-thioacetamide scaffold .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) by immobilizing the target protein and measuring real-time interaction with the compound .
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Oxidation of Thioether : Prevented by conducting reactions under nitrogen/argon and avoiding strong oxidizers .
  • Imidazole Ring Deformation : Controlled by maintaining neutral pH during alkylation and avoiding excessive heating (>100°C) .
  • Acetamide Hydrolysis : Minimized by using anhydrous solvents (DMF, THF) and avoiding prolonged exposure to acidic/basic conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or alkyl groups) to probe electronic/steric effects .
  • Biological Testing : Screen analogs against panels of enzymes/cell lines to correlate structural features (e.g., methoxy position, sulfur atom) with activity .
  • Computational Analysis : Combine SAR data with DFT calculations (e.g., HOMO-LUMO gaps) to predict bioactivity trends .

Basic: What solvents and conditions are optimal for preserving the compound’s stability?

Answer:

  • Storage : –20°C in amber vials under inert gas to prevent photodegradation and oxidation .
  • Solubility : DMSO for biological assays; chloroform or methanol for NMR studies. Avoid aqueous buffers at extreme pH (<3 or >10) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., EGFR or MAPK) and assess compound efficacy changes .
  • Metabolic Profiling : LC-MS-based metabolomics to identify pathway perturbations (e.g., glycolysis inhibition) .
  • In Vivo Models : Test in xenograft mice with pharmacokinetic analysis (plasma half-life, tissue distribution) to confirm therapeutic relevance .

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